molecular formula C36H41ClN4O5 B1682095 SNAP 5089

SNAP 5089

Cat. No.: B1682095
M. Wt: 645.2 g/mol
InChI Key: MXELDPKESKXREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. This compound has shown significant selectivity for the alpha1A-adrenoceptor over other adrenoceptor subtypes, making it a valuable tool in pharmacological research .

Preparation Methods

The synthesis of SNAP 5089 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of a piperidine ring and subsequent functionalization .

Chemical Reactions Analysis

SNAP 5089 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SNAP 5089 has several scientific research applications, including:

Mechanism of Action

SNAP 5089 exerts its effects by selectively binding to and antagonizing the alpha1A-adrenoceptor. This receptor is involved in the regulation of vascular tone and smooth muscle contraction. By blocking this receptor, this compound inhibits the action of endogenous catecholamines, leading to vasodilation and relaxation of smooth muscle .

Comparison with Similar Compounds

SNAP 5089 is unique in its high selectivity for the alpha1A-adrenoceptor compared to other adrenoceptor subtypes. Similar compounds include:

This compound’s high selectivity for the alpha1A-adrenoceptor makes it a valuable tool for studying the specific role of this receptor subtype in various physiological and pathological processes.

Biological Activity

SNAP 5089 is a compound recognized for its significant biological activity as a subtype-selective antagonist of the alpha-1A adrenergic receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of this compound

  • Chemical Name : 5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
  • CAS Number : 157066-77-8
  • Purity : ≥98%
  • Selectivity : Over 600-fold for alpha-1A over other adrenergic receptors (alpha-1B, alpha-2A, alpha-2B, alpha-2C) and L-type calcium channels .

This compound primarily functions by selectively blocking the alpha-1A adrenergic receptor. This blockade leads to various physiological effects:

  • Vasodilation : Inhibition of noradrenaline-induced contractions in vascular tissues.
  • Urological Effects : Potential benefits in treating benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the bladder neck .
  • Cardiovascular Implications : Its selectivity allows for targeted effects in cardiovascular research without significant interactions with other adrenergic receptor subtypes.

Binding Affinity and Selectivity

The binding affinity of this compound to various adrenergic receptors has been quantitatively assessed through Schild regression analyses. The following table summarizes the K_i values for different receptor subtypes:

Receptor SubtypeK_i (nM)
Alpha-1A0.35
Alpha-1B220
Alpha-1D540
Alpha-2A800
Alpha-2B1200
Alpha-2C370

These values indicate that this compound exhibits a strong preference for the alpha-1A receptor, making it a valuable tool for studying this specific pathway in various biological contexts .

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Benign Prostatic Hyperplasia (BPH) :
    • A study demonstrated that this compound effectively reduced smooth muscle contraction in rabbit bladder neck tissues, suggesting its potential as a treatment for BPH .
  • Cardiovascular Research :
    • Research indicated that this compound could modulate vascular responses without affecting heart rate or contractility significantly, making it a candidate for safer antihypertensive therapies .

Research Findings and Applications

This compound's selectivity and mechanism of action have led to its exploration in various therapeutic areas:

  • Urology : Targeting alpha-1A receptors may alleviate symptoms associated with lower urinary tract symptoms (LUTS) due to BPH.
  • Cardiology : Its role in cardiovascular research is pivotal for understanding adrenergic signaling pathways without off-target effects.

Properties

IUPAC Name

methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXELDPKESKXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.